2-Methoxyphenyl methanesulfonate

Description

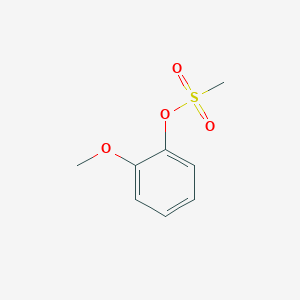

2-Methoxyphenyl methanesulfonate is an organic compound featuring a methoxyphenyl group bonded to a methanesulfonate ester. Its molecular formula is C₈H₁₀O₄S, with a molecular weight of 202.23 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive sulfonate group and aromatic methoxy substituent. Its stability under standard conditions and compatibility with diverse reaction pathways make it valuable for constructing complex molecules .

Properties

Molecular Formula |

C8H10O4S |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

(2-methoxyphenyl) methanesulfonate |

InChI |

InChI=1S/C8H10O4S/c1-11-7-5-3-4-6-8(7)12-13(2,9)10/h3-6H,1-2H3 |

InChI Key |

CSPLGDDGIJDAJS-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OS(=O)(=O)C |

Canonical SMILES |

COC1=CC=CC=C1OS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanesulfonate Esters with Aromatic Substituents

2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl Methanesulfonate

- Molecular Formula : C₁₅H₂₂O₆S

- Molecular Weight : 330.397 g/mol

- Key Features : Incorporates a tetrahydro-2H-pyran-4-yloxy group alongside the 2-methoxyphenyl moiety. This structural complexity enhances its utility in synthesizing specialized pharmaceuticals or agrochemicals.

- Applications : Used as a high-purity building block in targeted organic synthesis (e.g., drug candidates requiring stereochemical precision) .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| 2-Methoxyphenyl methanesulfonate | C₈H₁₀O₄S | 202.23 | 2-methoxyphenyl, methanesulfonate | Organic synthesis, pharmaceuticals |

| 2-(2-Methoxyphenyl)-... Methanesulfonate | C₁₅H₂₂O₆S | 330.40 | Tetrahydro-2H-pyran-4-yloxy, methoxyphenyl | Specialized drug synthesis |

2-(2-Hydroxyethoxy)ethyl Methanesulfonate

Inorganic Methanesulfonate Derivatives

Lead Methanesulfonate

Physicochemical Contrast :

- Stability : Lead methanesulfonate decomposes into toxic fumes (e.g., SOₓ) under heat, whereas organic methanesulfonates like this compound degrade into less hazardous byproducts.

- Reactivity : Lead derivatives participate in redox reactions, unlike the nucleophilic substitution pathways typical of organic sulfonates.

Compounds with Methoxyphenyl and Sulfonamide Groups

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate

Functional Group Analysis :

- The sulfonamide group in this compound enables hydrogen bonding, enhancing target binding in drug design—a property absent in simple methanesulfonate esters.

Piperazine Derivatives with 2-Methoxyphenyl Groups

Examples include HBK14-HBK19 (), which feature 2-methoxyphenyl-piperazine scaffolds.

- Key Differences : Piperazine rings introduce basic nitrogen sites, enabling interactions with neurotransmitter receptors (e.g., serotonin or dopamine).

- Research Findings: HBK15 (with a chloro-substituted phenoxy group) showed enhanced receptor affinity compared to non-halogenated analogs, highlighting the impact of substituents on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.